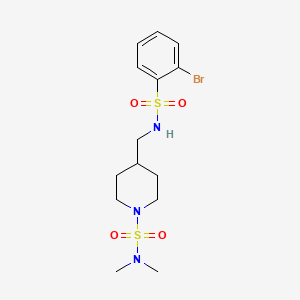

4-((2-bromophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-((2-bromophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide is a complex organic compound that features a piperidine ring substituted with a sulfonamide group and a bromophenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-bromophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide typically involves multiple steps. One common approach is to start with the piperidine ring, which is then functionalized with a sulfonamide group. The bromophenyl group is introduced through a nucleophilic substitution reaction. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

4-((2-bromophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

Reduction: The bromophenyl group can be reduced to a phenyl group.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Phenyl-substituted piperidine sulfonamides.

Substitution: Various substituted piperidine sulfonamides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

4-((2-bromophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of 4-((2-bromophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes or receptors, while the bromophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

Sulfonamides: Compounds with similar sulfonamide groups, such as sulfanilamide.

Piperidine Derivatives: Compounds with piperidine rings, such as piperidine-1-sulfonamide.

Bromophenyl Compounds: Compounds with bromophenyl groups, such as 2-bromophenylamine.

Uniqueness

4-((2-bromophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the bromophenyl and sulfonamide groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Actividad Biológica

4-((2-bromophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide is a sulfonamide compound notable for its complex structure, which includes a piperidine ring and a bromophenyl moiety. This compound has garnered attention due to its potential biological activities, particularly in antibacterial applications.

Chemical Structure and Properties

The compound's IUPAC name is 4-[[(2-bromophenyl)sulfonylamino]methyl]-N,N-dimethylpiperidine-1-sulfonamide. Its molecular formula is C15H22BrN3O3S, with a molecular weight of approximately 404.3 g/mol. The presence of the sulfonamide group is critical for its biological activity, particularly in inhibiting bacterial growth by interfering with folic acid synthesis, which is essential for DNA replication and cell proliferation .

Sulfonamides, including this compound, function by competitively inhibiting the enzyme dihydropteroate synthase (DHPS), which catalyzes the condensation of para-aminobenzoic acid (PABA) with pteridine to form dihydropteroate. This inhibition disrupts folate biosynthesis, leading to impaired nucleic acid synthesis in bacteria .

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity against various Gram-positive bacteria, including Staphylococcus aureus and Escherichia coli . The compound has shown promise in treating infections caused by resistant strains and may also target pathogens responsible for tuberculosis.

Comparative Efficacy

In studies comparing various sulfonamide derivatives, this compound demonstrated superior potency against certain bacterial strains. For instance, it exhibited an EC50 value significantly lower than that of traditional agents like sulfadiazine .

| Compound Name | EC50 (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | 2.02 | Xanthomonas oryzae |

| Sulfadiazine | >150 | Various bacteria |

| Bismerthiazol | 42.38 | Xanthomonas axonopodis |

Case Studies

Recent studies have highlighted the effectiveness of sulfonamide derivatives containing piperidine moieties. One particular study found that compounds similar to this compound showed promising results in both in vitro and in vivo assays against plant pathogens .

In Vivo Efficacy

In vivo tests indicated that these compounds could achieve curative rates exceeding 30%, suggesting their potential application in agricultural bactericides as well as in human medicine .

Pharmacokinetics and Safety Profile

Pharmacokinetic studies are crucial for understanding how this compound behaves within biological systems. These studies assess absorption, distribution, metabolism, and excretion (ADME) profiles to ensure safety and efficacy in therapeutic applications.

Propiedades

IUPAC Name |

4-[[(2-bromophenyl)sulfonylamino]methyl]-N,N-dimethylpiperidine-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BrN3O4S2/c1-17(2)24(21,22)18-9-7-12(8-10-18)11-16-23(19,20)14-6-4-3-5-13(14)15/h3-6,12,16H,7-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWGFVBPYSIBOBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BrN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.